molecular formula C18H19N5O2S B2721587 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852048-11-4

6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2721587
CAS No.: 852048-11-4
M. Wt: 369.44
InChI Key: RTSRRSYBTPIYRS-UHFFFAOYSA-N
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Description

6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazole ring, and a dimethylphenyl group

Preparation Methods

The synthesis of 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyrimidine moiety. Common synthetic routes include:

    Formation of the Triazole Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a series of reactions, often involving nucleophilic substitution and cyclization.

    Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and infectious diseases.

    Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, affecting signal transduction and cellular responses.

    Pathways Involved: The specific pathways involved depend on the biological context and the target cells or tissues.

Comparison with Similar Compounds

When compared to other similar compounds, 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique structural features and potential applications. Similar compounds include:

    Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.

    Unique Features:

Properties

IUPAC Name

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-4-7-26-18-22-21-15(9-13-10-16(24)20-17(25)19-13)23(18)14-8-11(2)5-6-12(14)3/h4-6,8,10H,1,7,9H2,2-3H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRRSYBTPIYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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